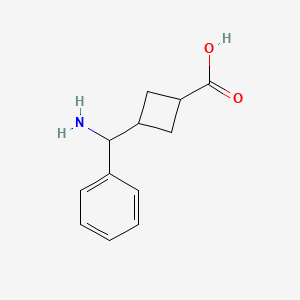
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring and the imidazole ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 2-bromo-4-chloroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Chlorination: The final step involves the chlorination of the imidazole ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-4-chlorophenyl)hydrazine
- 1-(2-Bromo-4-chlorophenyl)imidazole
Comparison: 1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents on the phenyl and imidazole rings, respectively. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. Additionally, the imidazole ring enhances its potential as a ligand in coordination chemistry and its biological activity.
Properties
Molecular Formula |
C9H5BrCl2N2 |
|---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-4-chloroimidazole |
InChI |
InChI=1S/C9H5BrCl2N2/c10-7-3-6(11)1-2-8(7)14-4-9(12)13-5-14/h1-5H |
InChI Key |
ZRYXRZAURUQQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
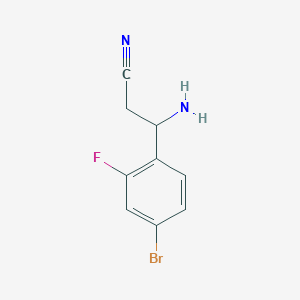
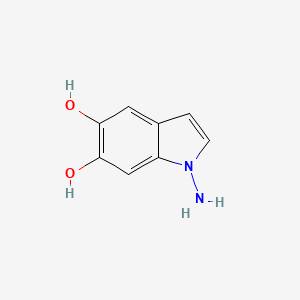

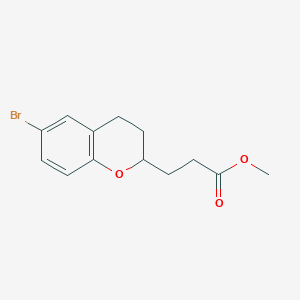
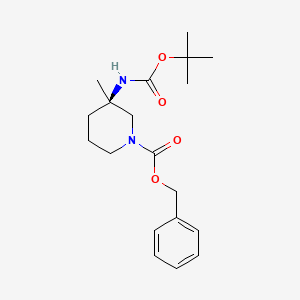
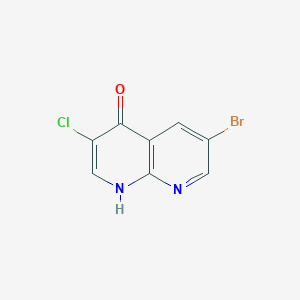
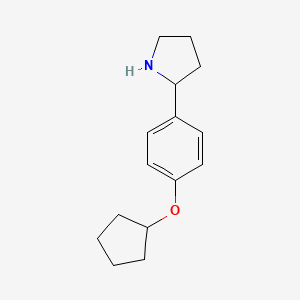


![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
